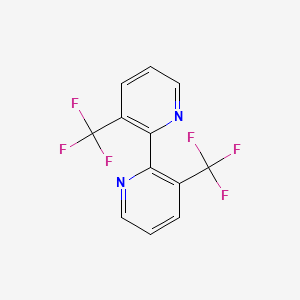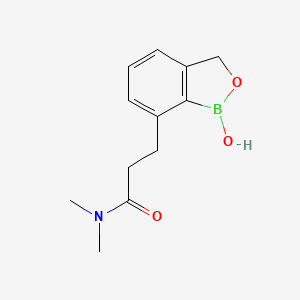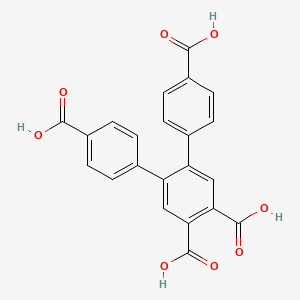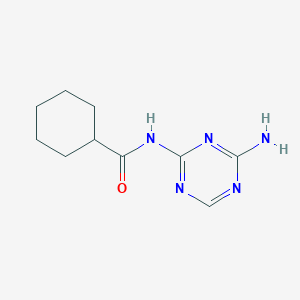
1H-Inden-1-amine,4-bromo-2,3-dihydro-6-methyl-,(1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- is a chiral compound belonging to the class of indene derivatives. This compound features a bromine atom at the 4-position, a methyl group at the 6-position, and an amine group at the 1-position of the indene ring system. The (1R)- configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- can be synthesized through several methods. One common approach involves the bromination of 2,3-dihydro-6-methyl-1H-indene, followed by amination. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For example, palladium-catalyzed amination reactions can be employed to achieve high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into more saturated derivatives.
Coupling Reactions: The amine group can participate in coupling reactions, such as forming amides or ureas with carboxylic acids or isocyanates.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2,3-dihydro-6-methyl-1H-indene.
Oxidation: Products like 4-bromo-2,3-dihydro-6-methyl-1H-indene-1-one.
Reduction: Products like 4-bromo-2,3-dihydro-6-methyl-1H-indane.
Scientific Research Applications
1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the bromine and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1H-Inden-1-amine, 4-chloro-2,3-dihydro-6-methyl-, (1R)-
- 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-6-methyl-, (1R)-
- 1H-Inden-1-amine, 4-iodo-2,3-dihydro-6-methyl-, (1R)-
Comparison: Compared to its analogs with different halogens, 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- may exhibit distinct reactivity and biological activity due to the unique properties of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1R)-4-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChI Key |
ZTVOBQOGJGGIJZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC2=C(CC[C@H]2N)C(=C1)Br |
Canonical SMILES |
CC1=CC2=C(CCC2N)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




copper](/img/structure/B13133436.png)








![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)


